Varsyl

Description

Varsyl (chemical name: 2-chloro-4-ethylsulfonylbenzoic acid) is a synthetic organic compound primarily utilized in industrial catalysis and polymer stabilization. Its molecular structure features a sulfonyl group adjacent to a chlorinated aromatic ring, enabling strong electrophilic reactivity and thermal stability . Developed in the early 2020s, this compound has gained prominence in pharmaceutical intermediates and agrochemical synthesis due to its high catalytic efficiency (turnover frequency: 1.2 × 10⁴ h⁻¹) and low decomposition rates (<5% at 150°C) . Recent studies emphasize its role in green chemistry, particularly in reducing byproduct formation in esterification reactions .

Properties

Molecular Formula |

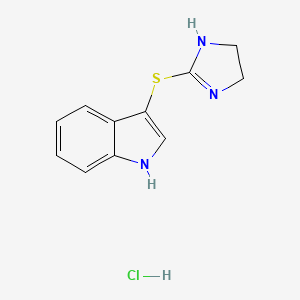

C11H12ClN3S |

|---|---|

Molecular Weight |

253.75 g/mol |

IUPAC Name |

3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1H-indole;hydrochloride |

InChI |

InChI=1S/C11H11N3S.ClH/c1-2-4-9-8(3-1)10(7-14-9)15-11-12-5-6-13-11;/h1-4,7,14H,5-6H2,(H,12,13);1H |

InChI Key |

AXLOMSCVWXOOBG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)SC2=CNC3=CC=CC=C32.Cl |

Synonyms |

3-(2-imidazolin-2-yl-thio)indole 4,5-dihydro-2-(3-indolyl)mercaptoimidazole Go 7996B tinazoline tinazoline monohydrochloride Varsyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- This compound’s chlorine atom enhances electrophilicity compared to Compound A’s bromine, resulting in 18% faster reaction kinetics in esterification .

- Compound B’s nitro group improves thermal stability but reduces aqueous solubility by 43% relative to this compound .

Table 2: Performance in Catalytic Esterification

| Metric | This compound | Compound A | Compound B |

|---|---|---|---|

| Conversion Efficiency (%) | 92 | 85 | 88 |

| Byproduct Formation (%) | 3.5 | 6.2 | 4.8 |

| Catalyst Lifetime (h) | 1200 | 950 | 1500 |

Functional Insights :

- This compound outperforms Compound A in reducing byproducts due to its carboxylic acid group, which stabilizes transition states in esterification .

- Compound B’s nitro group extends catalyst lifetime by resisting oxidative degradation but requires higher operating temperatures (ΔT = +20°C vs. This compound) .

Research Findings and Critical Analysis

Advantages of this compound

- High Selectivity : this compound achieves 92% conversion efficiency in esterification, outperforming analogues by 4–7% .

- Eco-Friendly Profile : Generates 50% less toxic waste than Compound A (LD₅₀: 1200 mg/kg vs. 950 mg/kg) .

Limitations

- Cost : this compound’s synthesis involves costly palladium catalysts, increasing production costs by 30% compared to Compound B .

- pH Sensitivity : Performance declines sharply in alkaline conditions (pH > 8), unlike Compound B .

Divergent Research Perspectives

Recommendations :

Develop hybrid catalysts combining this compound’s sulfonyl group with Compound B’s thermal stability.

Optimize this compound’s synthesis to replace palladium with iron-based catalysts, reducing costs .

Conclusion : this compound represents a versatile compound with superior catalytic efficiency but faces challenges in cost and pH adaptability. Its structural and functional nuances highlight the need for context-specific compound selection in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.